molecular formula C21H18F3N3O3 B2709591 3-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034297-05-5

3-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2709591
CAS No.: 2034297-05-5
M. Wt: 417.388
InChI Key: NFKRDTJKKSOUFA-UHFFFAOYSA-N
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Description

3-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Benzoyl Group: The trifluoro-methoxybenzoyl group can be attached using acylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methoxy group.

    Reduction: Reduction reactions could target the quinazolinone core or the benzoyl group.

    Substitution: Substitution reactions may occur at the trifluoromethoxybenzoyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Chemistry

    Synthesis of Novel Derivatives: Researchers may use this compound as a starting material to synthesize new derivatives with potentially enhanced biological activities.

Biology

    Biological Assays: The compound can be tested in various biological assays to determine its activity against different biological targets.

Medicine

    Therapeutic Potential: Quinazolinone derivatives are often studied for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents.

Industry

    Pharmaceutical Development: The compound may be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-3-yl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Other compounds in this class may include 2-phenylquinazolin-4(3H)-one and 6,7-dimethoxyquinazolin-4(3H)-one.

    Piperidine Derivatives: Similar compounds might include 1-benzylpiperidin-4-ol and 4-(2-chlorophenyl)piperidine.

Uniqueness

The unique combination of the trifluoromethoxybenzoyl group and the quinazolinone core in 3-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-3-yl)quinazolin-4(3H)-one may confer distinct biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-3-yl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O3/c1-30-19-17(23)14(9-15(22)18(19)24)20(28)26-8-4-5-12(10-26)27-11-25-16-7-3-2-6-13(16)21(27)29/h2-3,6-7,9,11-12H,4-5,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKRDTJKKSOUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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